molecular formula C20H15N3O2S B5303446 N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide

N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide

Cat. No. B5303446
M. Wt: 361.4 g/mol
InChI Key: LKDNCRGGHVGNRL-UHFFFAOYSA-N
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Description

N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit significant anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to reduce inflammation and pain in various animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide X is its potential as a novel therapeutic agent for the treatment of various diseases. It has been shown to exhibit significant anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development. However, one of the limitations of N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide X is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide X. One of the main areas of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. In addition, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Finally, more research is needed to explore its potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide X involves a multi-step process that includes the reaction of 2-methylphenyl hydrazine with 3-nitrobenzoyl chloride to form 3-nitro-N-{5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl}benzamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, N-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide.

Scientific Research Applications

Compound X has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. It has been shown to exhibit significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c1-13-6-2-3-9-16(13)20-22-18(23-25-20)14-7-4-8-15(12-14)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDNCRGGHVGNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

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